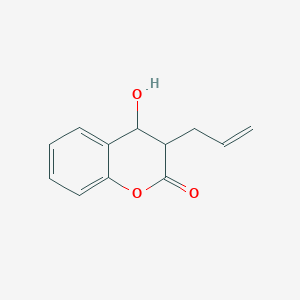
4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a hydroxy group at the 4th position and a prop-2-en-1-yl group at the 3rd position of the benzopyran ring. Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids and coumarins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-oxo-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one.
Reduction: Formation of this compound.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and exhibit diverse biological activities.
Eugenol: Contains an allyl group and is known for its antibacterial and analgesic properties.
Flavonoids: A class of compounds with a similar benzopyran structure and known for their antioxidant properties.
Uniqueness
4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
138590-97-3 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-hydroxy-3-prop-2-enyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-2-5-9-11(13)8-6-3-4-7-10(8)15-12(9)14/h2-4,6-7,9,11,13H,1,5H2 |
InChI Key |
NRTXXDPSYDVCTK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





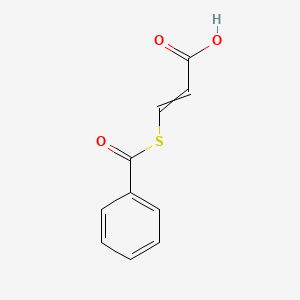

![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
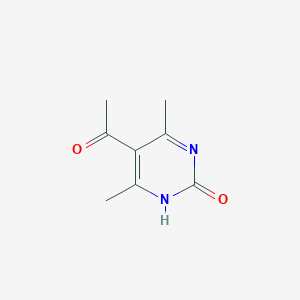
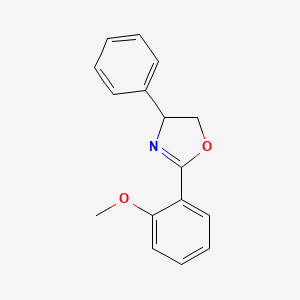
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
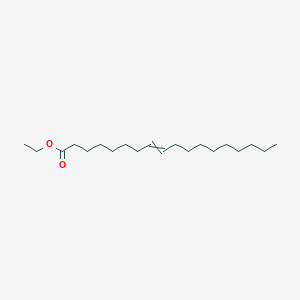
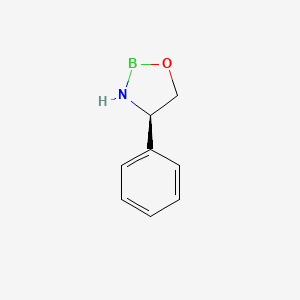
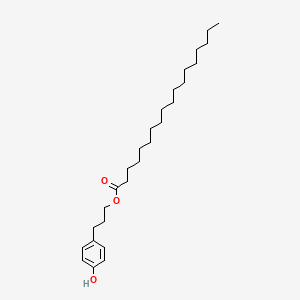
silane](/img/structure/B14276379.png)

